Home > Products > Screening Compounds P95883 > N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide
N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide - 886910-37-8

N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide

Catalog Number: EVT-2856325
CAS Number: 886910-37-8
Molecular Formula: C18H15N3O4S
Molecular Weight: 369.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl] 2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide (GR127935)

    Compound Description: GR127935 is a potent and selective 5-HT(1B/1D) antagonist. [] It exhibits high affinity for both rat 5-HT(1B) and calf 5-HT(1D) receptors. [] This compound serves as a lead compound for developing new analogues with improved 5-HT(1B/1D) antagonistic properties. []

    Relevance: While structurally distinct from N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide, GR127935 shares a crucial structural element: the presence of a 1,3,4-oxadiazole ring. [] This shared moiety suggests potential similarities in their chemical properties and biological activities, making it relevant for comparison and understanding structure-activity relationships.

1,3,4-oxadiazole isomer of GR127935

    Compound Description: This isomer of GR127935 demonstrates even higher affinity for rat 5-HT(1B) and calf 5-HT(1D) receptors compared to GR127935 itself. [] It shows promising potential as a 5-HT(1B/1D) antagonist and is further investigated for its pharmacological properties. []

    Relevance: Similar to GR127935, the 1,3,4-oxadiazole isomer of GR127935 is structurally related to N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide through the presence of the 1,3,4-oxadiazole ring. [] The difference lies in the position of the substituents on the biphenyl ring system compared to GR127935. This comparison highlights the impact of even subtle structural modifications on biological activity.

    Compound Description: These analogues of GR127935, where the 4'-carboxamide group is replaced with aminocarbonyl and amidinyl groups, exhibit enhanced affinity for rat 5-HT(1B) and calf 5-HT(1D) receptors. [] They are considered promising candidates for further development as 5-HT(1B/1D) antagonists. []

    Relevance: Despite the structural differences from N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide, the 4'-aminocarbonyl and 4'-amidinyl analogues of GR127935 are relevant due to their shared 1,3,4-oxadiazole ring system. [] This common feature suggests potential similarities in their chemical properties and biological activities, emphasizing the significance of the 1,3,4-oxadiazole moiety in this class of compounds.

    Compound Description: This derivative, obtained by removing the methoxy group from the 1,3,4-oxadiazole isomer of GR127935, demonstrates significant effects in functional in vitro testing for 5-HT(1B/1D) antagonistic properties. [] It effectively blocks K(+)-induced 5-HT release in the guinea pig cortex, highlighting its potential as a 5-HT(1B/1D) antagonist. []

    Relevance: Although structurally distinct from N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide, the O-demethylated derivative of the 1,3,4-oxadiazole isomer of GR127935 is relevant due to the shared presence of the 1,3,4-oxadiazole ring. [] This structural similarity suggests potential commonalities in their chemical behavior, further emphasizing the importance of the 1,3,4-oxadiazole moiety in this class of compounds.

    Compound Description: In this analogue, the methoxy group of the 1,3,4-oxadiazole isomer of GR127935 is replaced with an O-methylsulfonyl group. [] This modification results in notable effects on its 5-HT(1B/1D) antagonistic properties, as observed in functional in vitro tests. [] It potently blocks K(+)-induced 5-HT release in the guinea pig cortex, indicating its potential as a 5-HT(1B/1D) antagonist. []

    Relevance: While structurally different from N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide, the O-methylsulfonyl analogue of the 1,3,4-oxadiazole isomer of GR127935 shares the crucial 1,3,4-oxadiazole ring system. [] This shared feature suggests potential similarities in their chemical properties and biological activities, further highlighting the significance of the 1,3,4-oxadiazole ring in this class of compounds.

    Compound Description: This analogue of the 1,3,4-oxadiazole isomer of GR127935 features a sulfonamide linker instead of the carboxamide linker present in GR127935. [] This structural modification leads to distinct pharmacological properties, particularly in its 5-HT(1B/1D) antagonistic effects. [] It exhibits potent activity in blocking K(+)-induced 5-HT release in the guinea pig cortex, suggesting its potential as a 5-HT(1B/1D) antagonist. []

    Relevance: Though structurally distinct from N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide, the sulfonamide linker analogue of the 1,3,4-oxadiazole isomer of GR127935 remains relevant due to the shared 1,3,4-oxadiazole ring system. [] This structural similarity suggests potential commonalities in their chemical properties, further emphasizing the importance of the 1,3,4-oxadiazole moiety in modulating biological activity in this class of compounds.

Series of 2-methyl-5-substitutedbenzylthio-1,3,4-oxadiazolyl-4-methylphthalazine-2-ones

    Compound Description: This series of compounds, featuring a 1,3,4-oxadiazole ring linked to a phthalazine moiety, was designed and synthesized to investigate their antibacterial potency. [] The study aimed to explore the impact of different substituents on the benzylthio group on their activity against Gram-positive and Gram-negative bacteria and fungi. []

    Relevance: These compounds are structurally related to N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide through the shared presence of the 1,3,4-oxadiazole ring. [] While the core structures differ, this shared moiety suggests potential similarities in their chemical properties and biological activities, making them relevant for comparison and understanding structure-activity relationships within this class of compounds.

Series of (E)-substituted phenyl acryloylphenyl-4-methyl-1-oxophthalazine-1,3,4-oxadiazolylthioacetamides

    Compound Description: This series of compounds, characterized by a 1,3,4-oxadiazole ring linked to a phthalazine moiety through a thioacetamide linker, was synthesized and evaluated for their in vitro antibacterial potency. [] The research aimed to investigate the impact of various substituents on the phenyl acryloylphenyl group on their activity against Gram-positive and Gram-negative bacteria and fungi. []

    Relevance: Similar to the previous series, these compounds are structurally related to N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide due to the shared presence of the 1,3,4-oxadiazole ring. [] Despite differences in the core structures, this common feature suggests potential similarities in their chemical properties and biological activities. This comparison highlights the versatility of the 1,3,4-oxadiazole moiety in designing compounds with potential biological applications.

Substituted phenyl containing 1,3,4-oxadiazole-2-yl-but-2-enamides

    Compound Description: This series of compounds, characterized by a 1,3,4-oxadiazole ring linked to a but-2-enamide moiety, was synthesized and evaluated for their potential as anticonvulsants. [] The research focused on exploring the impact of different substituents on the phenyl ring on their anticonvulsant activity and pharmacological properties. []

    Relevance: These compounds share a crucial structural element with N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide: the 1,3,4-oxadiazole ring. [] While the core structures differ, this shared moiety suggests potential similarities in their chemical properties and biological activities. This comparison highlights the significance of the 1,3,4-oxadiazole ring in designing compounds with potential therapeutic applications, particularly in the context of anticonvulsant activity.

Overview

N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is a synthetic organic compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and material science. Its complex molecular structure features a 1,3,4-oxadiazole ring, a phenyl group substituted with a methylsulfonyl group, and a cinnamamide moiety. This unique combination allows it to engage in diverse chemical reactions and interactions with biological targets, making it a valuable candidate for drug development and advanced materials.

Source

The compound is synthesized through established organic chemistry methods and is available from various chemical suppliers. It is recognized by its Chemical Abstracts Service (CAS) number 886913-17-3, which provides a unique identifier for chemical substances.

Classification

N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide belongs to the class of organic compounds known as oxadiazoles and amides. Its classification highlights its potential applications in pharmaceuticals due to its structural characteristics that may influence biological activity.

Synthesis Analysis

Methods

The synthesis of N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide typically involves multiple steps:

  1. Formation of the 1,3,4-Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
  2. Introduction of the Methylsulfonyl Group: The phenyl ring undergoes sulfonation using methylsulfonyl chloride (CH₃SO₂Cl) in the presence of a base such as triethylamine (TEA).
  3. Coupling with Cinnamamide: The final step involves coupling the oxadiazole intermediate with cinnamoyl chloride in the presence of a base like pyridine or triethylamine to yield the desired product.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Each step may require purification techniques such as recrystallization or chromatography to isolate the desired intermediates.

Molecular Structure Analysis

Structure

The molecular structure of N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide can be represented as follows:

  • Molecular Formula: C16H16N4O3S
  • Molecular Weight: Approximately 348.39 g/mol

This structure includes:

  • A central 1,3,4-oxadiazole ring.
  • A methylsulfonyl group attached to a phenyl ring.
  • A cinnamide moiety contributing to its reactivity.

Data

The compound's structural features can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular connectivity and purity.

Chemical Reactions Analysis

Reactions

N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide participates in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution Reactions: The presence of the oxadiazole ring allows for nucleophilic attack at electrophilic centers.
  2. Hydrogen Bonding Interactions: The amide group can form hydrogen bonds with biological targets, influencing its pharmacological properties.

Technical Details

The reactivity of this compound can be modulated by altering substituents on the phenyl or oxadiazole rings, allowing for the design of analogs with improved efficacy or selectivity.

Mechanism of Action

Process

The mechanism of action for N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide involves its interaction with specific molecular targets such as enzymes or receptors. The oxadiazole ring and cinnamide moiety can form hydrogen bonds and hydrophobic interactions with these targets.

Data

This interaction can lead to modulation of biochemical pathways—either inhibition or activation—depending on the nature of the target protein. Studies are ongoing to elucidate specific pathways affected by this compound.

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Not explicitly stated but typically ranges based on similar compounds.
  • Solubility: Likely soluble in organic solvents due to its hydrophobic character from the aromatic rings.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts with electrophiles due to the nucleophilic nature of the amide nitrogen and oxadiazole nitrogen atoms.

Relevant data from similar compounds suggest that variations in substituents can significantly affect both physical properties and reactivity profiles.

Applications

Scientific Uses

N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide has potential applications in several areas:

  1. Medicinal Chemistry: Explored for anti-inflammatory, anticancer, and antimicrobial activities due to its ability to interact with biological targets effectively.
  2. Material Science: Utilized in developing advanced materials such as polymers and coatings owing to its stability and chemical reactivity.
  3. Organic Synthesis: Serves as a versatile building block for synthesizing more complex molecules in organic chemistry.

Properties

CAS Number

886910-37-8

Product Name

N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide

IUPAC Name

(E)-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide

Molecular Formula

C18H15N3O4S

Molecular Weight

369.4

InChI

InChI=1S/C18H15N3O4S/c1-26(23,24)15-10-8-14(9-11-15)17-20-21-18(25-17)19-16(22)12-7-13-5-3-2-4-6-13/h2-12H,1H3,(H,19,21,22)/b12-7+

InChI Key

GIPRSUQLKRAFHZ-KPKJPENVSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.